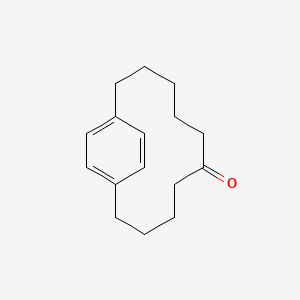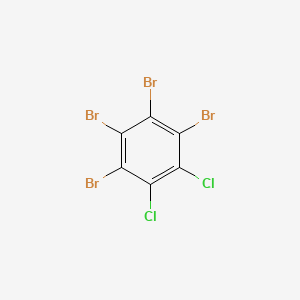
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(1022)hexadeca-1(15),12(16),13-trien-6-one is a complex organic compound with a unique bicyclic structure This compound is characterized by its intricate ring system and the presence of multiple double bonds and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps involve the introduction of the ketone group and the formation of the triene system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one involves its interaction with specific molecular targets. The ketone group and the triene system play crucial roles in its reactivity and binding affinity. Pathways involving electron transfer, hydrogen bonding, and π-π interactions are often implicated in its mode of action.
類似化合物との比較
Similar Compounds
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol: Similar structure but with an alcohol group instead of a ketone.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one: A related compound with a different ring size and substitution pattern.
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-triene: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one stands out due to its specific combination of a bicyclic structure, multiple double bonds, and a ketone group. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
97738-40-4 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
bicyclo[10.2.2]hexadeca-1(14),12,15-trien-6-one |
InChI |
InChI=1S/C16H22O/c17-16-8-3-1-2-6-14-10-12-15(13-11-14)7-4-5-9-16/h10-13H,1-9H2 |
InChIキー |
ZTTMERVBBRDHKD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)CCCCC2=CC=C(CC1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)

![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971169.png)
![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11971179.png)
![ethyl 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11971181.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)

![(5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971220.png)
![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971228.png)
